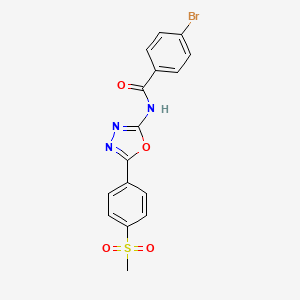
4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired complex structure. For compounds similar to 4-Oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic Acid, methods like reductive amination, condensation reactions, and the use of catalysts for specific transformations are common. These processes ensure the addition of functional groups at precise locations within the molecule, critical for its activity and properties (Zhang et al., 2011).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR are instrumental in determining the molecular structure of complex organic compounds. These techniques provide detailed insights into the arrangement of atoms, molecular geometry, and the presence of specific functional groups, essential for understanding the chemical behavior of the compound (Naveen et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of a compound like this compound is influenced by its functional groups. Reactions such as hydrolysis, oxidation, and further condensation can be relevant, leading to the formation of new compounds or modification of existing structures. These reactions are fundamental for the application of the compound in various chemical syntheses and pharmaceutical research (Posyagin et al., 2009).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are crucial for their practical application. These properties are determined by the molecular structure and the functional groups present in the compound. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide quantitative data on these properties (Kaya & Aydın, 2012).
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are fundamental aspects that influence its application in synthesis and drug development. Studies on the reactivity and interaction with biological targets can shed light on the potential uses of the compound in medicinal chemistry and other fields (Butler et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic Acid has been utilized in synthesizing new heterocyclic compounds. These compounds exhibit antimicrobial and antifungal activities, indicating potential applications in medicinal chemistry (Sayed et al., 2003).
Synthesis of Chromenopyrimidinone Derivatives : This compound has also been used in the synthesis of chromenopyrimidinone derivatives, showcasing its utility in creating biologically active molecules with potential antimicrobial applications (Ghashang et al., 2015).
Study of Polarographic Behavior : Research into the polarographic behavior of similar compounds reveals insights into their reduction processes and potential applications in analytical chemistry (Posyagin et al., 2009).
Antibacterial and Antifungal Properties : Studies show that derivatives of this compound possess antibacterial and antifungal properties, highlighting its significance in the development of new antimicrobial agents (Kassab et al., 2002).
Synthesis and Applications in Drug Design
Development of Analgesic Agents : The compound is used in synthesizing oxadiazolyl derivatives of fenbufen, indicating its role in developing analgesic and anti-inflammatory drugs with reduced side effects (Husain et al., 2009).
Synthesis of Novel Benzoxazinone Derivatives : Its derivatives have been synthesized, indicating its utility in medicinal chemistry and drug development (Guguloth, 2021).
Optical Gating of Synthetic Ion Channels : The compound is used in optical gating of nanofluidic devices, showcasing its potential applications in the development of multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).
Eigenschaften
IUPAC Name |
4-oxo-2-(4-phenoxypiperazin-1-yl)-4-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-17(2)18-8-10-19(11-9-18)22(26)16-21(23(27)28)24-12-14-25(15-13-24)29-20-6-4-3-5-7-20/h3-11,17,21H,12-16H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNFWRDIPWHKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)

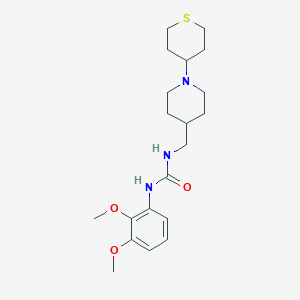
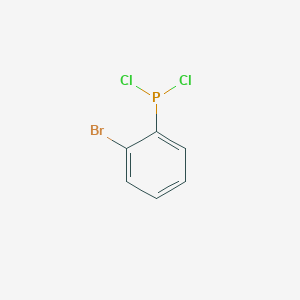
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

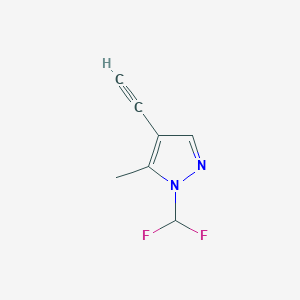
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
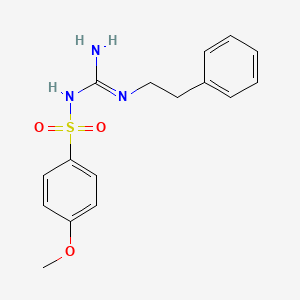
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

